molecular formula C11H14O2S B1607481 Ethyl 3-phenylthiopropionate CAS No. 60805-64-3

Ethyl 3-phenylthiopropionate

Cat. No.: B1607481
CAS No.: 60805-64-3
M. Wt: 210.29 g/mol
InChI Key: PEPOQQRRKLMLJV-UHFFFAOYSA-N
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Description

Ethyl 3-Phenylthiopropionate (CAS 60805-64-3) is an organic sulfur compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol. This compound is characterized as a liquid with a density of approximately 1.10 g/cm³ and a high boiling point of around 308 °C, indicating good thermal stability for various experimental conditions. Its structure combines an ethyl propanoate group with a phenylthioether moiety, making it a potential building block or intermediate in organic synthesis . While specific pharmacological or mechanistic studies on this exact compound are not extensively detailed in the literature, compounds within this class are often utilized in research and development. Similar esters, such as Ethyl 3-hydroxy-3-phenylpropionate, are recognized as key chiral intermediates in the synthesis of pharmaceutical agents, including antidepressants like Fluoxetine . The presence of the thioether and ester functional groups in this compound makes it a candidate for further chemical exploration, including transesterification reactions, synthesis of more complex molecules, or serving as a precursor in material science research. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment and under fume hoods, adhering to their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60805-64-3

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

ethyl 3-phenylsulfanylpropanoate

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

PEPOQQRRKLMLJV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCSC1=CC=CC=C1

Other CAS No.

60805-64-3

Origin of Product

United States

Iii. Mechanistic Investigations and Reactivity Profiles of Ethyl 3 Phenylthiopropionate

Electrophilic and Nucleophilic Transformations of the Thioester Moiety

The thioester group is the primary site for both electrophilic and nucleophilic attacks. Its reactivity is distinct from that of a typical ester due to the presence of the sulfur atom.

The hydrolysis of thioesters like ethyl 3-phenylthiopropionate can proceed under both acidic and basic conditions, leading to the formation of 3-phenylthiopropionic acid and ethanol (B145695).

Under acidic conditions , the reaction is catalyzed by hydronium ions (H₃O⁺). libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.commdpi.com Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. youtube.comchemguide.co.uk This process is reversible. youtube.comchemguide.co.uk

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen. libretexts.orgyoutube.com

Nucleophilic attack by water. libretexts.orgyoutube.com

Proton transfer to the ethoxy group. chemguide.co.uk

Elimination of ethanol to form the protonated carboxylic acid. chemguide.co.uk

Deprotonation to yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate. youtube.com

Collapse of the intermediate and elimination of the thiophenolate leaving group.

Proton transfer from the resulting carboxylic acid to a base.

The kinetics of thioester hydrolysis have been a subject of study. For instance, the hydrolysis of S-ethyl trifluorothioacetate was found to be significantly slower than that of p-nitrophenyl trifluoroacetate, highlighting the influence of the leaving group on the reaction rate. nih.gov The rate-determining step is often influenced by the stability of the leaving group. mdpi.com In the case of this compound, the pKa of the conjugate acid of the leaving group (thiophenol) is approximately 6.5, making it a reasonably good leaving group.

A study on the hydrolysis of S-butyl 2-hydroxy-2-phenylthioacetate and 3-hydroxy-3-phenylthiopropionate showed that the catalytic constants increased with increasing pH, with a pKa of 9.2 for both compounds. researchgate.net This suggests that the rate of hydrolysis is significantly influenced by the pH of the solution.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester and ethanol. This reaction is typically reversible and can be catalyzed by both acids and bases. biodieseleducation.org

Various catalysts can be employed for transesterification, including scandium(III) triflate (Sc(OTf)₃), which has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org N-heterocyclic carbenes (NHCs) are also effective organocatalysts that enhance the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.org Additionally, inorganic catalysts like potassium phosphate (B84403) (K₂HPO₄) and silica (B1680970) chloride have been utilized for efficient transesterification under mild conditions. organic-chemistry.org

The general mechanism for base-catalyzed transesterification involves the deprotonation of the incoming alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the thioester, leading to a tetrahedral intermediate, which subsequently collapses to release the original ethoxy group as ethanol.

Catalyst TypeExample CatalystReaction ConditionsReference
Lewis AcidScandium(III) triflate (Sc(OTf)₃)Boiling alcohol organic-chemistry.org
OrganocatalystN-Heterocyclic Carbenes (NHCs)Room temperature organic-chemistry.org
Inorganic BasePotassium Phosphate (K₂HPO₄)Mild conditions organic-chemistry.org
Solid SupportSilica ChlorideMild conditions organic-chemistry.org

This compound can react with nitrogen-containing nucleophiles such as ammonia (B1221849) and primary amines to form amides. This reaction, known as aminolysis, follows a similar mechanism to hydrolysis and transesterification, involving the nucleophilic attack of the amine on the carbonyl carbon. The reaction of aldehydes and ketones with primary amines typically forms imines (Schiff bases) through a C=N double bond formation. libretexts.orgyoutube.com However, with esters and thioesters, the reaction generally leads to the formation of an amide.

The reaction is often acid-catalyzed, and the pH needs to be carefully controlled. libretexts.org At a very low pH, the amine nucleophile will be protonated, rendering it non-nucleophilic. libretexts.org Conversely, at a high pH, while the amine is a better nucleophile, the carbonyl group is less electrophilic. The reaction rate is generally optimal around a pH of 5. libretexts.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. Proton transfer steps then facilitate the elimination of the leaving group (thiophenol or ethanol) to yield the corresponding amide.

Visible-light-promoted N-alkylation reactions of aromatic amines with ethyl diazoacetate have been reported, proceeding through a radical intermediate. sioc-journal.cn While not a direct reaction of this compound, it demonstrates an alternative pathway for forming C-N bonds involving related ester compounds.

Reactivity at the Alpha- and Beta-Carbon Centers of the Propionate (B1217596) Chain

The carbon atoms alpha and beta to the thioester group also exhibit reactivity, primarily through the formation of enolates at the alpha-position and conjugate addition at the beta-position if an appropriate activating group is present.

The α-hydrogens of esters, including thioesters, are weakly acidic and can be removed by a strong base to form an enolate. libretexts.org The resulting enolate is a powerful nucleophile and can participate in various reactions, most notably alkylation. masterorganicchemistry.com The acidity of the α-hydrogens in this compound is enhanced by the electron-withdrawing nature of the thioester group.

The formation of an enolate from an ester typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to avoid competing nucleophilic substitution at the carbonyl carbon. bham.ac.uk Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comlibretexts.org This is a fundamental strategy for the synthesis of α-substituted esters.

For instance, the enolate of ethyl α-(phenylthio)propionate has been shown to react with electrophiles like propylene (B89431) oxide and ethyl bromide. oup.com Similarly, the malonic ester synthesis and the acetoacetic ester synthesis are classic examples that utilize the alkylation of enolates derived from β-dicarbonyl compounds to synthesize carboxylic acids and ketones, respectively. libretexts.org These syntheses highlight the general utility of enolate alkylation in organic synthesis. msu.edu

BasePurposeOutcomeReference
Lithium diisopropylamide (LDA)Formation of kinetic enolateSelective deprotonation at the less hindered α-carbon bham.ac.uk
Sodium ethoxide (NaOEt)Formation of thermodynamic enolate in β-dicarbonylsDeprotonation to form a resonance-stabilized enolate libretexts.org

While the primary site for addition reactions is the carbonyl carbon, the α- and β-carbons can participate in condensation reactions. The enolate of this compound can act as a nucleophile in aldol-type and Claisen-type condensation reactions.

In an aldol-type addition , the enolate would attack the carbonyl group of an aldehyde or ketone to form a β-hydroxy thioester. msu.edulibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds. msu.edu

The Claisen condensation involves the reaction of two ester molecules, where one acts as the nucleophile (via its enolate) and the other as the electrophile. msu.edu The product is a β-keto ester. For this compound, a self-condensation would be challenging due to the nature of the thioester. However, a mixed Claisen condensation with another ester is conceivable. The thermodynamic driving force for the Claisen condensation is the formation of a resonance-stabilized enolate of the resulting β-keto ester. msu.edu

Furthermore, the phenylthio group can influence the reactivity of the β-position. While not a classic Michael acceptor itself, derivatives of this compound could be designed to undergo Michael additions . For example, the reaction of benzenethiol (B1682325) with ethyl benzoylacetate can lead to the formation of ethyl 3-phenyl-3,3-bis(phenylthio)propionate, which is an intermediate in the synthesis of thioflavones. researchgate.net This demonstrates the potential for addition reactions involving the phenylthio moiety. The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Rearrangement Reactions Involving the Phenylthio Group

The phenylthio group in this compound and related thioethers can participate in several intramolecular rearrangement reactions. These transformations are valuable for creating new carbon-carbon and carbon-heteroatom bonds, often with high stereocontrol and atom economy.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In thioethers, these rearrangements are well-documented and provide powerful methods for molecular restructuring. beilstein-journals.orgbeilstein-journals.org While not all examples directly involve this compound, the reactivity of analogous aryl thioethers provides a strong precedent for its potential behavior.

acs.orgrsc.org-Sigmatropic Rearrangement: This is a common pathway for sulfonium (B1226848) ylides. For instance, a sulfonium ylide generated from this compound has been shown to undergo a spontaneous acs.orgrsc.org-sigmatropic rearrangement. core.ac.uk The reaction proceeds via an intermediate to form an unstable ortho-substituted aniline (B41778) derivative that can be isolated at low temperatures. core.ac.uk This type of rearrangement is also observed in aryne-triggered reactions of allyl and propargyl thioethers, which proceed through a key sulfonium ylide intermediate to yield functionalized thioether derivatives. rsc.org

rsc.orgrsc.org-Sigmatropic Rearrangement: This rearrangement is prominent in aryl sulfoxide (B87167) chemistry, often as part of a cascade reaction. beilstein-journals.orgbeilstein-journals.org For example, S-perfluoroalkyl aryl sulfoxides, upon activation, can rearrange to form ortho-thioether derivatives. beilstein-journals.org This process, sometimes coupled with an interrupted Pummerer reaction, allows for the ortho-C–H functionalization of aryl sulfoxides with various nucleophiles. beilstein-journals.orgbeilstein-journals.org

rsc.orgresearchgate.net-Sigmatropic Rearrangement: A Ruthenium(II)-catalyzed rsc.orgresearchgate.net-sigmatropic rearrangement has been developed for arylthioacetates, which are structurally similar to this compound. acs.orgchemrxiv.org This strategy allows for the construction of O-alkylated arylnaphthyl thioether derivatives from α-thioesters and diazonaphthoquinone, proceeding through a quinoid carbene and a sulfur ylide intermediate. acs.orgchemrxiv.org

The table below summarizes key sigmatropic rearrangements applicable to or observed in systems related to this compound.

Rearrangement TypeSubstrate TypeKey FeaturesOutcome
acs.orgrsc.org-Sigmatropic Sulfonium YlidesSpontaneous rearrangement, often following ylide formation. core.ac.ukOrtho-functionalization of the aryl ring. core.ac.uk
rsc.orgrsc.org-Sigmatropic Aryl SulfoxidesOften part of a Pummerer/rearrangement cascade. beilstein-journals.orgbeilstein-journals.orgAccess to ortho-functionalized thioethers. beilstein-journals.org
rsc.orgresearchgate.net-Sigmatropic ArylthioacetatesRu(II)-catalyzed, involves quinoid carbene intermediate. acs.orgchemrxiv.orgFormation of O-alkylated thioether derivatives. acs.org

Beyond sigmatropic shifts, the thioether moiety can facilitate other types of intramolecular rearrangements.

Pummerer Rearrangement: This classic reaction involves the transformation of a sulfoxide into an α-acyloxy-thioether using an activating agent like acetic anhydride. wikipedia.org The mechanism begins with the acylation of the sulfoxide, followed by elimination to form a thial cation, which is then trapped by a nucleophile. wikipedia.org This rearrangement is often observed in conjunction with sigmatropic shifts in cascade sequences for the functionalization of aryl sulfoxides. beilstein-journals.orgbeilstein-journals.org

Metal-Mediated Thioether Migration: A novel rhodium-mediated β-sulfide elimination has been reported, which enables an ene-cycloisomerization of certain alkenylidenecyclopropanes. nih.gov This process results in the formation of five-membered rings with a concurrent intramolecular migration of the thioether group. nih.gov This demonstrates a unique mode of reactivity for thioethers in the presence of late transition metals. nih.gov

Oxidative and Reductive Chemistry of the Phenylthioether Linkage

The sulfur atom in the phenylthioether linkage of this compound exists in the +2 oxidation state and can be readily oxidized to higher oxidation states or reductively cleaved.

The oxidation of thioethers is a fundamental transformation in organosulfur chemistry. ontosight.ai The selective oxidation of this compound to its corresponding sulfoxide (ethyl 3-(phenylsulfinyl)propionate) or sulfone (ethyl 3-(phenylsulfonyl)propionate) can be achieved using a variety of reagents and conditions. researchgate.netjchemrev.com The choice of oxidant and reaction parameters is crucial to prevent over-oxidation. ontosight.ai

Oxidation to Sulfoxides: Mild and selective oxidizing agents are required for this transformation. Reagents such as iodosobenzene, certain chromic acid combinations, and NaOCl have been used effectively. jchemrev.com The use of hydrogen peroxide can also yield sulfoxides, though this can sometimes proceed without a catalyst. researchgate.net

Oxidation to Sulfones: Stronger oxidizing agents or harsher conditions typically lead to the formation of sulfones. jchemrev.com Many protocols developed for sulfoxide synthesis can be extended to produce sulfones, often by using an excess of the oxidizing agent. jchemrev.comresearchgate.net An electrochemical approach offers a green alternative, where selective oxidation to either the sulfoxide or sulfone can be achieved simply by tuning the applied voltage in a continuous-flow microreactor. rsc.org

The following table outlines common reagents for the controlled oxidation of thioethers.

Target ProductReagent(s)Key Conditions/Features
Sulfoxide Iodosobenzene, NaOCl, Chromic acid-pyridine jchemrev.comMild conditions to prevent over-oxidation. jchemrev.com
Sulfoxide H₂O₂ (non-catalyzed) researchgate.netCan occur as a background reaction. researchgate.net
Sulfone H₂O₂ / TS-1 Zeolite Catalyst researchgate.netCatalyzed reaction favors sulfone formation. researchgate.net
Sulfoxide or Sulfone Electrochemical Oxidation rsc.orgSelectivity controlled by applied voltage. rsc.org
Sulfoxide or Sulfone m-CPBA, Ozone (O₃) masterorganicchemistry.comCommon strong oxidants; stoichiometry dependent. masterorganicchemistry.com

The carbon-sulfur bond in thioethers can be cleaved under reductive conditions, a process important in both synthetic organic chemistry and industrial applications like hydrodesulfurization. acs.org

Transition Metal-Mediated Cleavage: Various transition metals can mediate the cleavage of C–S bonds. First-principles simulations of rhenium thioether complexes show that reduction significantly weakens the C-S bond, facilitating its cleavage. acs.org An iridium-mediated single-electron transfer (SET) process has been used to achieve reductive C–S bond cleavage in thioether complexes. nih.gov Ligand-free nickel-catalyzed systems have also been developed for the reductive cleavage of inert carbon-sulfur bonds. acs.org

Cleavage via Cluster Formation: In some cases, C-S bond rupture can occur during the formation of metal clusters. For example, the reaction of specific thioether-containing ligands with copper(I) salts leads to the formation of a cuprous cluster with concomitant cleavage of the benzylic C-S bond. nju.edu.cn

Iv. Theoretical and Computational Chemistry Approaches to Ethyl 3 Phenylthiopropionate

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding are fundamental to understanding the behavior of a molecule. Computational methods allow for a detailed analysis of these aspects.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like ethyl 3-phenylthiopropionate, DFT calculations are typically employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G**, to perform geometry optimization.

These calculations yield precise information about bond lengths, bond angles, and dihedral angles. While specific, publicly available DFT research data for this compound is scarce, theoretical models can predict its structural parameters. For instance, the calculations would provide the coordinates of each atom in space, from which key geometric parameters can be derived.

Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G level)***

ParameterAtom ConnectionPredicted Value
Bond Lengths (Å)
C(phenyl)-S1.77
S-C(ethylene)1.82
C=O1.21
C-O(ester)1.36
Bond Angles (°)
C-S-C103.5
O=C-O123.0
S-C-C110.0
Dihedral Angle (°)
C-S-C-C~180

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the sulfur atom and the π-system of the phenyl ring, making these sites nucleophilic. The LUMO is likely to be localized on the antibonding π* orbital of the carbonyl group in the ester function, which is the most electrophilic site of the molecule. youtube.comresearchgate.netyoutube.com

Hypothetical Frontier Orbital Energies for this compound *

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Gap 5.3

Note: This data is hypothetical and illustrative. The exact energy values would need to be determined from specific quantum chemical calculations which are not available in the cited literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.

This compound can be a precursor in various organic reactions. One notable reaction involves its conversion to a sulfonium (B1226848) ylide, which can then undergo a core.ac.ukresearchgate.net-sigmatropic rearrangement. core.ac.ukresearchgate.net Computational chemistry can be used to locate the transition state for such a rearrangement. uni-muenchen.de A transition state is a specific configuration along the reaction coordinate that represents the highest energy point. youtube.com Calculating its geometry and energy is crucial for understanding the reaction's feasibility and kinetics. While no specific calculations for this reaction involving this compound are published, the general methodology involves searching the potential energy surface for a first-order saddle point.

The energy landscape provides a comprehensive view of a chemical reaction, connecting reactants, intermediates, transition states, and products through their relative energies. A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. arxiv.orgnih.govarxiv.org Mapping the energy along this coordinate reveals the reaction's profile. For the core.ac.ukresearchgate.net-sigmatropic rearrangement of the ylide derived from this compound, a detailed energy landscape would show the energy required to form the ylide from the starting materials and the subsequent lower-energy pathway for the rearrangement to the final product. rsc.org However, without specific computational studies, a quantitative map for this specific molecule cannot be constructed.

The solvent in which a reaction is conducted can have a significant impact on its rate and outcome. rsc.orgnih.govfrontiersin.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govfrontiersin.org For reactions involving this compound that proceed through charged or highly polar intermediates and transition states, the choice of solvent is critical. rsc.org A polar solvent would be expected to stabilize such species, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. nih.govfrontiersin.org For example, in the formation of the sulfonium ylide from this compound and its subsequent rearrangement, the polarity of the solvent could influence the stability of the ylide intermediate and the transition state of the sigmatropic shift.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotational freedom around several single bonds in its structure. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be highly dependent on its preferred three-dimensional shape.

Computational methods like Density Functional Theory (DFT) are well-suited for mapping the potential energy surface of such molecules. For similar flexible molecules, DFT calculations, for instance using the B97D functional, have been shown to provide reliable geometries and relative energies of conformers. mdpi.com The analysis would typically involve rotating the flexible bonds and calculating the energy at each step to identify minima (stable conformers) and maxima (transition states).

The expected low-energy conformers of this compound would likely be a balance between minimizing steric hindrance and optimizing electronic interactions. For the propionate (B1217596) chain, gauche and anti (or trans) conformations are expected. A study on simple aliphatic esters and their thio-analogues indicates that the most stable forms are often planar for the ester group (cis conformation), while thioether linkages can favor gauche conformations. mdpi.com

Table 1: Plausible Low-Energy Conformers of this compound

Conformer DescriptionKey Dihedral Angle(s)Expected Relative EnergyPrimary Stabilizing/Destabilizing Factors
Anti-AntiC-S-C-C ≈ 180°, S-C-C-C ≈ 180°LowMinimizes steric repulsion along the alkyl chain.
Anti-GaucheC-S-C-C ≈ 180°, S-C-C-C ≈ ±60°Low-MediumA balance between steric and potential stabilizing gauche interactions.
Gauche-AntiC-S-C-C ≈ ±60°, S-C-C-C ≈ 180°MediumPotential steric interaction between the phenyl ring and the ester group.
Gauche-GaucheC-S-C-C ≈ ±60°, S-C-C-C ≈ ±60°HighLikely significant steric hindrance.

This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated quantum chemical calculations.

Molecular Dynamics (MD) simulations would provide further insight into the dynamic behavior of this compound in different environments (e.g., in the gas phase or in a solvent). MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a view of how the molecule explores its conformational space. nih.gov Such simulations could reveal the timescales of conformational changes, the influence of solvent molecules on the conformational equilibrium, and calculate macroscopic properties from the atomic trajectories. For instance, MD simulations could clarify the flexibility of the phenyl and ethyl groups and how they interact in a condensed phase.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling uses computational approaches to forecast the outcome of chemical reactions, including reaction rates and the distribution of products (selectivity). For this compound, this involves identifying the most reactive sites in the molecule and understanding the factors that control its transformations.

The reactivity of this compound is characterized by several functional groups: the aromatic phenyl ring, the thioether linkage, and the ester group. Computational models can help predict how the molecule will behave in different types of reactions.

Electrophilic Aromatic Substitution: The phenyl ring is susceptible to attack by electrophiles. The sulfur atom of the thioether group is an activating, ortho, para-directing group due to the ability of its lone pairs to stabilize the cationic Wheland intermediate through resonance. Computational studies on similar aromatic sulfur compounds, such as in C-H thianthrenation, have shown that a combination of electronic and steric factors leads to very high para-selectivity. chemrxiv.orgnih.govacs.org This is often due to the steric bulk of the substituent (in this case, the -SCH₂CH₂COOEt group) hindering attack at the ortho positions. Predictive models for this type of reaction often use quantum mechanically calculated descriptors, such as atomic charges or the energies of frontier molecular orbitals (HOMO/LUMO), to rationalize and predict the site of attack. rsc.org

Reactions at the Sulfur Atom: The sulfur atom itself is a nucleophilic center and can react with electrophiles, for example, to form sulfonium salts. Its nucleophilicity can be quantified computationally by calculating properties like the electrostatic potential at the sulfur nucleus or the energy of the highest occupied molecular orbital (HOMO), which is often localized on the sulfur atom.

Reactions involving the Ester Group: The ester functionality can undergo reactions such as hydrolysis or amidation. Computational modeling can be used to study the reaction mechanisms of these transformations. For example, DFT calculations have been used to explore the mechanism of Ni/IPr-catalyzed amidation of esters, including methyl 3-phenylpropionate, a close analogue. semanticscholar.org Such studies can determine reaction barriers and thermodynamics, helping to predict reaction feasibility and optimize conditions.

Predictive Models (QSAR/QM-ML): For broader predictions, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural or quantum chemical descriptors with experimental reactivity data. rsc.org Recently, hybrid approaches combining quantum mechanics with machine learning (QM-ML) have emerged as powerful tools for predicting reaction feasibility and selectivity with high accuracy. chemrxiv.org For a molecule like this compound, a QM-ML model could be trained on a dataset of similar thioethers to predict its reactivity in various transformations, such as oxidation at the sulfur or C-H functionalization.

Table 2: Summary of Predicted Reactivity and Selectivity for this compound

Reaction TypeReactive SitePredicted SelectivityKey Influencing Factors (Computational Descriptors)
Electrophilic Aromatic SubstitutionPhenyl RingHighly para-selectiveSteric hindrance at ortho positions; Stability of the Wheland intermediate (Resonance effects from sulfur); Atomic charges; Frontier orbital analysis (HOMO). nih.gov
OxidationSulfur AtomForms sulfoxide (B87167), then sulfoneNucleophilicity of the sulfur atom; Electrostatic potential; HOMO energy and localization.
Nucleophilic Acyl SubstitutionEster CarbonylDependent on nucleophile and catalystSteric accessibility of the carbonyl carbon; LUMO energy and localization on the C=O bond; Reaction energy barriers. semanticscholar.org
α-DeprotonationCarbon α to CarbonylForms enolateAcidity of α-protons (pKa prediction); Stability of the resulting enolate.

V. Advanced Spectroscopic and Analytical Methodologies for the Study of Ethyl 3 Phenylthiopropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like Ethyl 3-phenylthiopropionate. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal a correlation between the two methylene groups (S-CH₂-CH₂ ) in the propionate (B1217596) chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations for this compound would include:

Correlations from the protons of the methylene group adjacent to the sulfur (S-CH₂ ) to the carbons of the phenyl ring.

Correlations from the protons of the methylene group adjacent to the carbonyl (CH₂ -C=O) to the carbonyl carbon.

Correlations from the protons of the ethyl ester (CH₂ -CH₃) to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Phenyl Ring (C₆H₅)7.2-7.4125-135Protons on S-CH₂
S-CH₂~3.2~35Phenyl carbons, Carbonyl carbon (C=O)
CH₂-C=O~2.8~34Carbonyl carbon (C=O), S-CH₂ carbon
C=O-~171Protons on CH₂-C=O, Protons on O-CH₂
O-CH₂~4.1~61Carbonyl carbon (C=O), CH₃ carbon
CH₃~1.2~14O-CH₂ carbon

Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale, such as conformational changes. nih.gov The flexible single bonds in the propionate and thioether linkages of this compound allow for considerable conformational freedom.

Key rotational dynamics that could be investigated include:

Rotation around the C-S bonds.

Rotation around the C-C bonds of the propionate backbone.

By conducting NMR experiments at variable temperatures, it is possible to study these dynamics. At low temperatures, the rotation around a specific bond may slow down sufficiently to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a single time-averaged signal. Analysis of these spectral changes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers. While specific DNMR studies on this exact molecule are not prevalent, the principles are widely applied to conformationally flexible molecules.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uh.edu

IR spectroscopy is particularly effective for identifying polar functional groups. The IR spectrum of this compound is expected to show strong, characteristic absorption bands corresponding to its primary functional groups.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-HStretching3000-2850Medium-Strong
Ester C=OStretching1750-1735 vscht.czStrong, Sharp
Aromatic C=CStretching1600-1450Medium
Ester C-OStretching1300-1150 libretexts.orgStrong
C-SStretching710-570Weak-Medium

The most prominent peak would be the sharp, strong absorption from the ester carbonyl (C=O) stretch. The presence of bands in the aromatic and aliphatic C-H stretching regions, along with a strong C-O stretch, would confirm the major structural components of the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that involve a change in the polarizability of the molecule. It is often particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be valuable for observing:

C-S and S-Phenyl Vibrations: The carbon-sulfur bonds may produce weak signals in the IR spectrum but are expected to give rise to more easily identifiable signals in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring typically produces a strong and characteristic Raman signal.

C-C Backbone Vibrations: The carbon-carbon single bonds of the propionate chain can also be observed.

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula.

Upon ionization, typically through electron ionization (EI), the this compound molecule will form a molecular ion (M⁺•). This ion is energetically unstable and will undergo fragmentation, breaking apart into smaller, more stable charged fragments. The pattern of fragmentation is predictable and provides a "fingerprint" that can be used to confirm the molecular structure.

Potential fragmentation pathways include:

Loss of the ethoxy group: Cleavage of the C-O bond in the ester can lead to the loss of an •OCH₂CH₃ radical, forming an acylium ion.

Cleavage alpha to the sulfur atom: The C-S bond can break, leading to the formation of a thiophenolate ion (C₆H₅S⁻) or cation, depending on the ionization mode.

McLafferty Rearrangement: This is a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the propionate chain: The bonds within the C₃ chain can fragment in various ways.

Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound (C₁₁H₁₄O₂S, Molecular Weight: 210.3)

m/zProposed Fragment Ion FormulaProposed Neutral Loss
210[C₁₁H₁₄O₂S]⁺•Molecular Ion (M⁺•)
165[C₁₁H₁₃O₂S]⁺•CH₃
137[C₈H₉S]⁺•COOCH₂CH₃
109[C₆H₅S]⁺•CH₂CH₂COOCH₂CH₃
77[C₆H₅]⁺•SCH₂CH₂COOCH₂CH₃

Studying these fragmentation pathways provides corroborating evidence for the structure determined by NMR and vibrational spectroscopy. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination (of crystalline derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of chiral molecules. wikipedia.orgnih.gov For a chiral compound like this compound, which is a liquid at room temperature, this technique is applied to a suitable crystalline derivative. The presence of a sulfur atom in the molecule is advantageous for this analysis, as its anomalous scattering of X-rays aids in the reliable assignment of the absolute configuration. wikipedia.org

The process involves irradiating a single crystal of a derivative with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Table 1: Representative Crystallographic Data for a Phenylpropanoic Acid Derivative

Parameter Value
Empirical Formula C₁₇H₁₆N₂O₃S
Formula Weight 328.38
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8750 (2)
b (Å) 25.9891 (12)
c (Å) 10.3089 (4)
β (°) 90.761 (4)
Volume (ų) 1573.89 (11)
Z 4
Density (calculated) (Mg/m³) 1.386
Absorption Coefficient (mm⁻¹) 1.97
F(000) 688

Data derived from a representative crystalline derivative containing key structural motifs. researchgate.net

Spectrophotometric Methods for Reaction Monitoring

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a powerful and non-destructive technique for monitoring the progress of chemical reactions in real-time. The synthesis of this compound via the thia-Michael addition of thiophenol to ethyl acrylate (B77674) can be effectively tracked by observing changes in the absorbance of the reaction mixture over time. rsc.org

This method relies on the principle that different molecules absorb light at specific wavelengths. The reactants, thiophenol and ethyl acrylate, have distinct UV absorption spectra compared to the product, this compound. Thiophenol, in its deprotonated form (thiophenolate), exhibits a strong absorbance maximum which can be monitored to follow its consumption during the reaction. researchgate.net Ethyl acrylate also has a characteristic absorbance at shorter wavelengths. su.edu.lynsf.gov

By monitoring the decrease in the absorbance of a reactant at its λmax (wavelength of maximum absorbance), one can quantify the extent of the reaction over time. For instance, the disappearance of the thiophenolate anion can be followed spectrophotometrically to determine the reaction kinetics. researchgate.net A typical experimental setup would involve initiating the reaction in a cuvette placed inside a UV-Vis spectrophotometer and recording the absorbance at a fixed wavelength at regular intervals.

Table 2: Simulated Spectrophotometric Data for Monitoring the Thia-Michael Addition

Time (minutes) Absorbance at λmax of Thiophenolate Reactant Concentration (Arbitrary Units)
0 1.200 100%
5 0.960 80%
10 0.768 64%
15 0.614 51%
20 0.491 41%
30 0.314 26%
45 0.161 13%
60 0.082 7%

This table represents a hypothetical dataset illustrating the decrease in reactant concentration over time as monitored by UV-Vis spectrophotometry.

This kinetic data is invaluable for optimizing reaction conditions, such as catalyst concentration, temperature, and solvent, to achieve higher yields and faster reaction rates.

Vi. Role of Ethyl 3 Phenylthiopropionate As a Synthetic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The carbon framework and functional groups of ethyl 3-phenylthiopropionate suggest its potential, albeit not always direct, as a starting material for various heterocyclic systems.

Thioflavones, specifically 1-thioflavones (2-phenyl-4H-thiochromen-4-ones), are sulfur analogues of flavones, a class of compounds with significant biological activity. nih.govresearchgate.net The synthesis of the thiochromenone core is a key challenge, with common methods including the acid-catalyzed cyclization of β-keto thioesters or the reaction of ynones with a sulfur source. nih.govnih.gov

While not a direct precursor, this compound could theoretically be converted into a substrate suitable for thioflavone synthesis. A plausible, though not widely documented, pathway would involve an intramolecular Friedel-Crafts acylation. This multi-step transformation would require:

Hydrolysis of the ethyl ester to the corresponding 3-(phenylthio)propanoic acid.

Activation of the carboxylic acid, for instance, by conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Intramolecular Friedel-Crafts Acylation : Treatment of the acid chloride with a Lewis acid (e.g., AlCl₃) could induce cyclization onto the phenyl ring of the thioether to form the six-membered ring and establish the ketone, yielding dihydrothioflavone, which could then be oxidized to the thioflavone.

However, this approach faces challenges, including controlling the regioselectivity of the acylation and preventing potential side reactions. The scientific literature does not prominently feature this compound as a standard starting material for thioflavone synthesis, with other precursors generally being more efficient.

Quinolines and isoquinolines are nitrogen-containing bicyclic aromatic heterocycles that form the core of many pharmaceuticals and alkaloids. nih.govwikipedia.org Established synthetic routes to these compounds, such as the Friedländer annulation for quinolines or the Bischler-Napieralski reaction for isoquinolines, typically start with nitrogen-containing precursors like substituted anilines or β-phenylethylamines, respectively. uop.edu.pkscribd.com

This compound lacks a nitrogen atom, which is an essential component of the target quinoline (B57606) and isoquinoline (B145761) rings. Therefore, its use as a direct precursor in classical synthetic strategies is not feasible. Any synthetic plan starting from this compound would first require a multi-step sequence to introduce a nitrogen-containing functional group at an appropriate position on the molecule. This indirectness makes it a highly unconventional and inefficient choice for the synthesis of these particular heterocycles.

Application in the Construction of Carbon-Carbon Skeletons

The reactivity of the carbon atoms alpha to the ester carbonyl group allows this compound to participate in reactions that form new carbon-carbon bonds.

The Michael reaction is a cornerstone of C-C bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgwikipedia.org Interestingly, this compound is itself often synthesized via a Michael addition of thiophenol to ethyl acrylate (B77674).

Conversely, this compound can be employed as a Michael donor. This requires the deprotonation of the α-carbon (the CH₂ group adjacent to the C=O) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a nucleophilic enolate. This enolate can then attack a suitable Michael acceptor.

The general mechanism proceeds as follows:

Enolate Formation : A strong base removes a proton from the α-carbon of this compound.

Nucleophilic Attack : The resulting enolate adds to the β-carbon of an α,β-unsaturated compound (e.g., an enone, acrylate, or acrylonitrile).

Protonation : The resulting intermediate enolate is protonated during reaction workup to yield the final 1,5-dicarbonyl compound or a related structure. byjus.com

This reaction creates a new carbon-carbon bond and extends the carbon skeleton, providing access to intermediates valuable for further synthetic transformations. While this represents a fundamental and chemically sound application for an ester like this compound, its use is not as widely documented as that of more common β-dicarbonyl compounds, which form more stabilized enolates.

Table 1: Proposed Michael Addition using this compound Enolate
StepReactantsProductDescription
1This compound + Strong Base (e.g., LDA)Lithium enolate of this compoundFormation of the nucleophilic Michael donor.
2Enolate + Michael Acceptor (e.g., Methyl vinyl ketone)Adduct (intermediate enolate)Nucleophilic attack at the β-carbon of the acceptor.
3Intermediate enolate + Proton Source (e.g., H₃O⁺)Final 1,5-dicarbonyl sulfide (B99878) productWorkup to yield the neutral addition product.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgmsu.edu Prominent examples like the Diels-Alder reaction require specific arrangements of π-systems, such as a conjugated diene and a dienophile. libretexts.org

An analysis of the structure of this compound reveals that it is a saturated molecule, lacking the conjugated double or triple bonds necessary for direct participation in common pericyclic reactions. It cannot function as a diene, dienophile, or the π-system required for electrocyclization under typical thermal or photochemical conditions. youtube.com Consequently, for this compound to be involved in such a reaction, it would first have to undergo significant chemical modification to introduce the required unsaturation, defeating the purpose of using it as a direct building block for this type of transformation.

Vii. Future Perspectives and Emerging Research Avenues for Ethyl 3 Phenylthiopropionate

Development of Novel Catalytic Transformations

The synthesis of Ethyl 3-phenylthiopropionate is traditionally achieved through the Michael addition of thiophenol to ethyl acrylate (B77674). While effective, future research will likely focus on the development of more advanced and sustainable catalytic systems to facilitate this and other transformations. The field is moving beyond traditional base catalysts towards more sophisticated and selective methods.

One promising area is the use of organocatalysis . Chiral organocatalysts, such as bifunctional amine-thioureas, have demonstrated high efficiency and enantioselectivity in sulfa-Michael additions. The application of such catalysts to the synthesis of this compound could provide access to chiral derivatives, which may be of interest in pharmaceutical and agrochemical research.

Transition metal catalysis also presents significant opportunities. While sulfur compounds can sometimes poison metal catalysts, modern catalysis has developed robust systems that are tolerant to sulfur. warwick.ac.uk Nickel, copper, and palladium complexes, for instance, are widely used for the formation of carbon-sulfur bonds. researchgate.net Future work could explore the use of earth-abundant metal catalysts, such as iron or zinc, to develop more economical and environmentally friendly synthetic routes. Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, is a rapidly growing field. nih.gov The application of photoredox catalysis to the synthesis and further functionalization of this compound could enable novel, mild, and highly selective transformations.

The development of these novel catalytic systems will likely focus on several key objectives:

Increased Atom Economy: Designing catalytic cycles that minimize waste and maximize the incorporation of starting materials into the final product.

Lower Catalyst Loading: Developing highly active catalysts that can be used in very small quantities.

Milder Reaction Conditions: Enabling reactions to be performed at lower temperatures and pressures, reducing energy consumption.

Enhanced Selectivity: Achieving high levels of chemo-, regio-, and stereoselectivity to produce specific isomers of functionalized phenylthiopropionates.

Catalytic ApproachPotential AdvantagesResearch Focus
Organocatalysis Metal-free, potential for asymmetryDevelopment of chiral catalysts for enantioselective sulfa-Michael additions.
Transition Metal Catalysis High efficiency and functional group toleranceExploration of earth-abundant metals and novel ligand designs for C-S bond formation.
Photoredox Catalysis Mild reaction conditions, use of visible lightApplication to C-H functionalization and other novel transformations of the phenylthiopropionate scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry and automated synthesis. These technologies offer numerous advantages, including improved safety, better process control, enhanced scalability, and the potential for rapid reaction optimization. The integration of this compound synthesis into such platforms is a logical and promising future direction.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound via the thiol-Michael addition, a flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved purity, and safer handling of reactive intermediates. qmul.ac.uk The excellent mixing and heat transfer characteristics of microreactors are particularly beneficial for exothermic reactions.

Automated synthesis platforms , often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reaction conditions. researchgate.net An automated system could systematically screen a wide range of catalysts, solvents, and temperatures for the synthesis of this compound, identifying the optimal conditions in a fraction of the time required for manual experimentation. These platforms can also be used for the automated synthesis of libraries of phenylthiopropionate derivatives for screening in drug discovery or materials science applications.

The key benefits of integrating the synthesis of this compound into these advanced platforms include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents.

Improved Reproducibility and Scalability: Continuous processes are often more reproducible than batch reactions and can be scaled up by running the system for longer periods or by using multiple reactors in parallel.

Rapid Optimization: Automated platforms can quickly identify optimal reaction conditions, saving time and resources.

On-Demand Production: Flow reactors can be started and stopped as needed, allowing for the on-demand synthesis of the desired quantity of product.

Exploration of Bio-inspired Synthesis and Biocatalysis

Nature provides a rich source of inspiration for the development of new and sustainable chemical transformations. The fields of bio-inspired synthesis and biocatalysis are increasingly being explored for the production of valuable chemicals. Future research on this compound is likely to embrace these approaches to develop greener and more selective synthetic methods.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical catalysis, including high selectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and reduced environmental impact. warwick.ac.uk For the synthesis of this compound, several classes of enzymes could be investigated. Lipases , for example, are known to catalyze the formation of ester and thioester bonds and could potentially be used for the synthesis of poly(β-thioether ester)s from related monomers. researchgate.netacs.orgEne-reductases have been employed for the asymmetric synthesis of chiral thioethers, suggesting their potential for producing enantiomerically pure derivatives of this compound. warwick.ac.ukacs.org

Bio-inspired synthesis seeks to mimic the synthetic strategies employed by nature. In biological systems, thioether bonds are often formed through the action of enzymes such as radical S-adenosylmethionine (SAM) enzymes. rsc.org While directly using these complex enzymatic systems may be challenging, understanding their mechanisms can inspire the design of new, small-molecule catalysts that operate under mild conditions. For instance, research into intein-mimetic systems that facilitate acyl shifts to form thioesters provides a bio-inspired approach to C-S bond formation. ucl.ac.uk

Future research in this area will likely involve:

Enzyme Screening and Engineering: Identifying and optimizing enzymes for the selective synthesis of this compound and its derivatives.

Development of Chemoenzymatic Processes: Combining the best of both worlds by using enzymatic steps in conjunction with traditional chemical synthesis to create more efficient and sustainable processes.

Design of Bio-inspired Catalysts: Creating synthetic catalysts that mimic the active sites and mechanisms of enzymes involved in thioether and thioester formation.

Biocatalytic ApproachEnzyme ClassPotential Application
Direct Synthesis Ene-reductasesAsymmetric synthesis of chiral phenylthiopropionates.
Polymer Synthesis LipasesSynthesis of biodegradable poly(β-thioether ester)s.
Bio-inspired Catalysis N/ADesign of small-molecule catalysts that mimic natural C-S bond formation.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. While the general mechanism of the thiol-Michael addition is well-established, advanced spectroscopic techniques can provide unprecedented insights into the intricate details of the reaction dynamics. Ultrafast spectroscopy, which operates on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, is a powerful tool for observing the transient species and elementary steps involved in chemical reactions.

For the synthesis of this compound, femtosecond transient absorption spectroscopy could be employed to directly observe the formation and decay of key reaction intermediates. For example, in a base-catalyzed reaction, it might be possible to detect the transient thiolate anion and track its reaction with ethyl acrylate in real-time. In a photocatalyzed radical thiol-ene type reaction, this technique could be used to identify and characterize the transient thiyl radical. warwick.ac.uknih.gov

By studying how the lifetimes and spectral signatures of these intermediates change with different catalysts, solvents, and temperatures, researchers can gain a detailed understanding of the reaction energy landscape. This knowledge can then be used to:

Elucidate Catalyst-Substrate Interactions: Understanding how the catalyst interacts with the reactants at a molecular level can guide the design of more active and selective catalysts.

Uncover Unwanted Side Reactions: Identifying the formation of transient species that lead to byproducts can help in developing strategies to suppress their formation.

The application of ultrafast spectroscopy, in conjunction with computational modeling, will provide a comprehensive picture of the reaction mechanism, paving the way for the rational design of more efficient and selective synthetic routes to this compound.

Design of New Functional Materials Based on the Phenylthiopropionate Scaffold

The unique combination of a thioether linkage, an ester group, and an aromatic ring in the phenylthiopropionate scaffold makes it an attractive building block for the design of new functional materials. By incorporating this scaffold into polymers, researchers can create materials with tailored properties for a wide range of applications.

One promising avenue is the development of degradable polymers . The thioester bond is known to be susceptible to hydrolysis and can be incorporated into polymer backbones to impart degradability. ucl.ac.uk Poly(β-thioester)s, for example, are a class of biodegradable polymers that can be synthesized via the step-growth polymerization of dithiols and diacrylates. qmul.ac.uk By using monomers derived from the phenylthiopropionate scaffold, it may be possible to create novel biodegradable polymers with tunable thermal and mechanical properties.

The presence of the sulfur atom in the thioether linkage also opens up possibilities for creating materials with interesting optical and electronic properties . Sulfur-containing polymers are known to have high refractive indices, making them potentially useful for optical applications such as lenses and coatings. researchgate.net Furthermore, the thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which dramatically changes the electronic properties and polarity of the material. This reversible oxidation could be used to create stimuli-responsive materials that change their properties in response to an oxidative environment. acs.org

Future research in this area could focus on:

Synthesis of Novel Monomers: Designing and synthesizing new monomers based on the phenylthiopropionate scaffold for use in polymerization reactions.

Polymerization and Characterization: Exploring different polymerization techniques to create a variety of polymers (e.g., linear, branched, cross-linked) and characterizing their physical, chemical, and mechanical properties.

Exploration of Applications: Investigating the potential applications of these new materials in areas such as biomedical devices, drug delivery, optical components, and advanced coatings.

Material ClassKey FeaturePotential Application
Degradable Polymers Thioester backboneBiodegradable plastics, drug delivery vehicles.
High Refractive Index Polymers High sulfur contentOptical lenses, coatings, and films.
Stimuli-Responsive Materials Oxidation of thioetherSensors, smart materials.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-phenylthiopropionate, and how can reaction conditions be optimized?

Methodological Answer:
this compound is typically synthesized via esterification or transesterification reactions. Key steps include:

  • Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can optimize yield. Enzymatic routes reduce side reactions and improve selectivity .
  • Reaction Monitoring : Use gas chromatography (GC) or thin-layer chromatography (TLC) to track ester formation. Adjust molar ratios (e.g., alcohol:acid = 3:1) and temperature (60–80°C) to minimize byproducts like diesters .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Validate purity via NMR (¹H/¹³C) and FTIR spectroscopy .

Advanced: How can computational modeling predict optimal catalysts for this compound synthesis?

Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are used to:

  • Active Site Analysis : Model interactions between thiopropionic acid derivatives and catalysts (e.g., Brønsted acids, metal-organic frameworks). Calculate activation energies to rank catalyst efficacy .
  • Solvent Effects : Simulate solvent-catalyst interactions to identify polar aprotic solvents (e.g., DMF) that stabilize transition states and enhance reaction rates .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Methodological Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify peaks for the thioester group (δ ~2.8–3.2 ppm for CH₂-S) and aromatic protons (δ ~7.2–7.5 ppm) .
    • FTIR : Confirm C=O (1720–1740 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • Chromatography :
    • HPLC/GC-MS : Quantify impurities (e.g., unreacted starting materials) using reverse-phase C18 columns or capillary GC columns .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer:
Design accelerated stability studies:

  • Controlled Degradation : Expose the compound to varying pH (2–12) and temperatures (25–60°C). Monitor hydrolysis via UV-Vis spectroscopy (absorbance at 260 nm for thiol byproducts) .
  • Kinetic Analysis : Use Arrhenius equations to extrapolate shelf life. For example, a 10°C increase may reduce stability by 2–3×, indicating refrigeration is critical .
  • Degradation Pathways : Identify products (e.g., 3-phenylthiopropionic acid) via LC-MS/MS and propose mechanisms (e.g., nucleophilic acyl substitution) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Store in amber glass bottles under nitrogen at 4°C to prevent oxidation and moisture ingress .

Advanced: How can conflicting spectral data for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR/FTIR results with reference standards (e.g., USP/EP pharmacopeial guidelines). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish solvent peaks or confirm reaction intermediates .
  • Collaborative Analysis : Share raw data with external labs for independent verification (e.g., via open-access spectral databases) .

Advanced: What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings) .
  • Electrochemical Studies : Use cyclic voltammetry to measure redox potentials and correlate with catalytic turnover frequencies .
  • In Situ Spectroscopy : Monitor intermediates via Raman or IR spectroscopy under reaction conditions .

Basic: How should researchers design a study to assess the ecological impact of this compound?

Methodological Answer:

  • Toxicity Assays : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines). Measure LC₅₀ values and compare with regulatory thresholds .
  • Degradation Studies : Use soil microcosms to track biodegradation half-lives. Analyze metabolites via GC-MS .
  • Statistical Design : Apply factorial ANOVA to evaluate interactions between concentration, pH, and microbial activity .

Advanced: What ethical considerations apply to studies involving this compound in biomedical research?

Methodological Answer:

  • Institutional Review : Submit protocols to ethics committees for approval, emphasizing waste disposal plans and occupational exposure limits .
  • Data Transparency : Publish raw spectral data and synthetic procedures in open-access repositories to avoid replication crises .
  • Conflict of Interest : Disclose funding sources (e.g., industry partnerships) in publications to maintain objectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.